molecular formula C13H7Cl3N2O2 B11960287 3,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline

3,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline

Cat. No.: B11960287
M. Wt: 329.6 g/mol
InChI Key: UJPKDPYMYGDVAN-UHFFFAOYSA-N
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Description

N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(3,4-dichlorophenyl)amine is a complex organic compound characterized by its unique structure, which includes both nitro and chloro substituents on an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(3,4-dichlorophenyl)amine typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 3,4-dichloroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(3,4-dichlorophenyl)amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(3,4-dichlorophenyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(3,4-dichlorophenyl)amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(3,4-dichlorophenyl)amine is unique due to the presence of both nitro and chloro substituents, which confer distinct chemical properties and reactivity compared to other dichloroaniline derivatives. This uniqueness makes it a valuable compound for various specialized applications in research and industry.

Properties

Molecular Formula

C13H7Cl3N2O2

Molecular Weight

329.6 g/mol

IUPAC Name

1-(2-chloro-5-nitrophenyl)-N-(3,4-dichlorophenyl)methanimine

InChI

InChI=1S/C13H7Cl3N2O2/c14-11-4-2-10(18(19)20)5-8(11)7-17-9-1-3-12(15)13(16)6-9/h1-7H

InChI Key

UJPKDPYMYGDVAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl)Cl

Origin of Product

United States

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